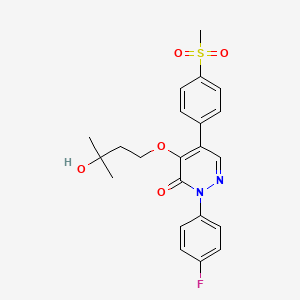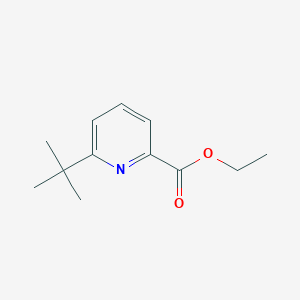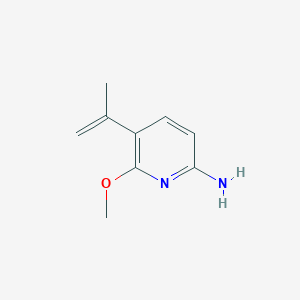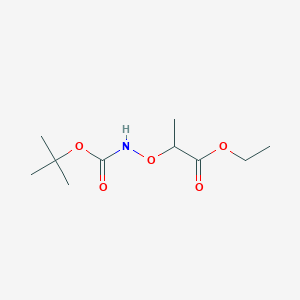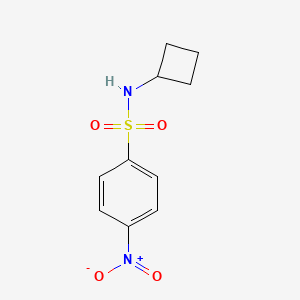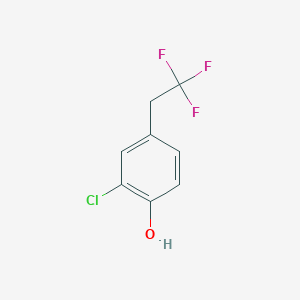![molecular formula C11H9NOS B8740801 3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile](/img/structure/B8740801.png)
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile
Overview
Description
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile is a heterocyclic compound that contains both a benzothiophene ring and a hydroxypropionitrile group. Benzothiophene derivatives are known for their diverse biological and pharmacological properties, making them valuable in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile typically involves the regioselective coupling of benzothiophene derivatives with appropriate reagents. One common method involves electrophilic cyclization reactions . For instance, the reaction of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene with trimethylsilylethynyl under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions and cyclization processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various microorganisms.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anti-cancer agent . The compound’s structure allows it to bind to active sites of enzymes, blocking their function and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(2-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile is unique due to its hydroxypropionitrile group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C11H9NOS |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H9NOS/c12-6-5-10(13)9-7-14-11-4-2-1-3-8(9)11/h1-4,7,10,13H,5H2 |
InChI Key |
QQQXOEDMCXVURE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CC#N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



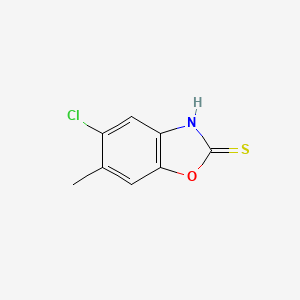

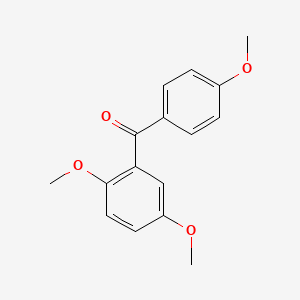

![2-[(5-Chloropyridin-2-yl)oxy]-2-methylpropanoic acid](/img/structure/B8740755.png)
